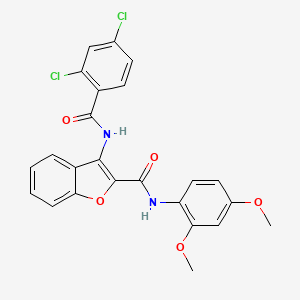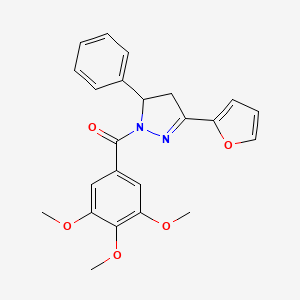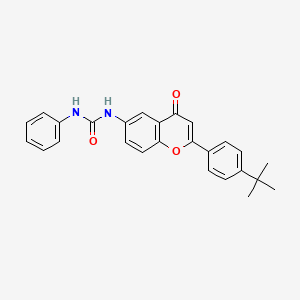
2-ethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)nicotinamide, also known as TPN-171, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Nicotinamide Derivatives in Biological Systems
Nicotinamide derivatives, including various pyrazole and pyran compounds, have been extensively studied for their role in biological systems and potential therapeutic applications. For instance, nicotinamide itself is a critical component of NAD+ and NADP+, essential coenzymes in redox reactions within the cell. The manipulation of nicotinamide derivatives has been explored for therapeutic purposes, including cancer therapy, due to their role in modulating metabolic pathways and influencing cell growth and survival mechanisms.
Structural Analysis and Drug Design
The structural analysis of nicotinamide and pyrazinamide cocrystals with different acids has revealed insights into basic recognition patterns and crystal lattice energetic features. This type of research is crucial for drug design, as understanding the interaction networks within cocrystals can guide the development of more effective pharmaceutical compounds with desired solubility, stability, and bioavailability profiles.
Antimicrobial and Antifungal Applications
Nicotinamide derivatives have been explored for their antimicrobial and antifungal activities. The synthesis of novel nicotinamide derivatives and their testing against various microbial strains have demonstrated significant activity, suggesting potential applications in developing new antimicrobial agents. This area of research is particularly relevant in addressing the growing problem of antibiotic resistance.
Corrosion Inhibition
Nicotinamide derivatives have also found applications in materials science, particularly in the field of corrosion inhibition. Studies on the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution indicate that these compounds can significantly protect against corrosion. This application is vital for industries where metal durability and longevity are critical concerns, such as in construction and manufacturing.
Supramolecular Chemistry
The study of multicomponent crystals of nicotinamide with various acids highlights the importance of supramolecular chemistry in stabilizing crystal structures. Such research has implications for the design of new materials with specific properties, such as porosity, which could be utilized in catalysis, drug delivery, and gas storage applications.
References (Sources)
- Ellinger, P., Fraenkel, G., & Abdel Kader, M. (1947). The utilization of nicotinamide derivatives and related compounds by mammals, insects and bacteria.
- Jarzembska, K., et al. (2017). Structural and Energetic Analysis of Molecular Assemblies in a Series of Nicotinamide and Pyrazinamide Cocrystals with Dihydroxybenzoic Acids.
- Chakravarthy, M. P., Mohana, K. N., & Pradeep Kumar, C. B. (2014). Corrosion inhibition effect and adsorption behaviour of nicotinamide derivatives on mild steel in hydrochloric acid solution.
- Das, B., & Baruah, J. (2011). Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-24-17-15(4-3-7-18-17)16(22)20-14-10-19-21(12-14)11-13-5-8-23-9-6-13/h3-4,7,10,12-13H,2,5-6,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRVDMZZRAVLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2513738.png)
![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)
![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)